azido-FTY720
Overview
Description
Azido-FTY720 is a photoactivatable analogue of FTY720, a derivative of ISP-1 (myriocin), which is a fungal metabolite of the Chinese herb Iscaria sinclarii. This compound is primarily used in scientific research to identify binding sites between FTY720 and its receptors. It is a click chemistry reagent containing an azide group, enabling it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Mechanism of Action
Target of Action
Azido-FTY720, also known as 2-amino-2-[2-(3-azido-4-octylphenyl)ethyl]propane-1,3-diol or 2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol, primarily targets the sphingosine-1-phosphate (S1P) receptors . It acts as a potent agonist at four of the S1P receptors (S1P1, S1P3, S1P4, and S1P5) . These receptors play a crucial role in the immune response, particularly in the regulation of lymphocyte trafficking .
Mode of Action
This compound is phosphorylated by sphingosine kinase, which then allows it to act as a potent agonist at four of the S1P receptors . The compound’s interaction with these receptors results in the down-regulation of S1P1 receptors on T and B lymphocytes . This down-regulation leads to defective egress of these cells from spleen, lymph nodes, and Peyer’s patch . This compound is a highly photoreactive analog of FTY720 that can be used to identify receptor binding sites for this ligand .
Biochemical Pathways
The action of this compound affects the sphingosine-1-phosphate signaling pathway . This pathway plays a key role in the immune response, particularly in the regulation of lymphocyte trafficking . By acting on this pathway, this compound can modulate the immune response and have potential therapeutic effects in conditions such as autoimmune disorders .
Result of Action
The action of this compound results in a decrease in the number of circulating T and B lymphocytes . This is due to the compound’s effect on the S1P receptors, which leads to defective egress of these cells from lymphoid organs . This can result in a modulation of the immune response, potentially providing therapeutic benefits in conditions such as autoimmune disorders .
Biochemical Analysis
Biochemical Properties
Azido-FTY720 interacts with various enzymes and proteins in the body. It is phosphorylated in vivo by sphingosine kinase 2 to its bioactive form, FTY720-P . This phosphorylation process is a crucial part of its function as a sphingosine-1-phosphate receptor modulator .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces the peripheral lymphocyte count, which is a key part of its efficacy in treating conditions like multiple sclerosis . It also has been reported to induce cell apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to FTY720-P by sphingosine kinase 2 . FTY720-P then acts as a potent agonist at four of the sphingosine-1-phosphate (S1P) receptors (S1P 1, S1P 3, S1P 4, and S1P 5) . This leads to the sequestration of lymphocytes in lymph nodes, reducing their contribution to autoimmune reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, in a rat model of chronic experimental autoimmune encephalomyelitis (EAE), prolonged treatment with FTY720 was efficacious, but limiting the dosing period failed to prevent EAE despite a significant decrease in blood lymphocytes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a rat model of chronic EAE, a dose of 0.03 mg/kg was found to be efficacious . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the sphingosine-1-phosphate metabolic pathway . It is phosphorylated by sphingosine kinase 2 to form FTY720-P, which then interacts with S1P receptors .
Transport and Distribution
It is known that FTY720, the parent compound of this compound, localizes to the central nervous system white matter, preferentially along myelin sheaths .
Subcellular Localization
Given its role as a sphingosine-1-phosphate receptor modulator, it is likely to be involved in processes occurring in the cell membrane where these receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azido-FTY720 involves the introduction of an azide group into the FTY720 molecule. This can be achieved through a series of chemical reactions, typically starting with the parent compound FTY720. The azide group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the FTY720 molecule is replaced by an azide ion. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Azido-FTY720 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN)
Common Reagents and Conditions
CuAAC: Requires copper(I) iodide as a catalyst, an alkyne-containing molecule, and a solvent such as DMSO or acetonitrile.
Major Products
The major products of these reactions are triazole derivatives, which are formed by the cycloaddition of the azide group with the alkyne group. These products are often used in bioconjugation and labeling studies due to their stability and specificity.
Scientific Research Applications
Azido-FTY720 has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the study of protein-ligand interactions, particularly in identifying binding sites of FTY720 on its receptors.
Medicine: Investigated for its potential in drug development, especially in the context of immunomodulation and cancer therapy.
Industry: Utilized in the development of new materials and chemical probes for various applications
Comparison with Similar Compounds
Azido-FTY720 is unique due to its photoactivatable nature and its use in click chemistry. Similar compounds include:
FTY720: The parent compound, known for its immunomodulatory effects.
ISP-1 (myriocin): A structural analog of sphingosine and a fungal metabolite.
Azido-sphingosine: Another azide-containing analogue used in similar research applications.
This compound stands out due to its ability to form stable triazole rings through click chemistry, making it a valuable tool in bioconjugation and molecular labeling studies.
Properties
IUPAC Name |
2-amino-2-[2-(3-azido-4-octylphenyl)ethyl]propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-2-3-4-5-6-7-8-17-10-9-16(13-18(17)22-23-21)11-12-19(20,14-24)15-25/h9-10,13,24-25H,2-8,11-12,14-15,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPFGLNTCQQHNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C=C(C=C1)CCC(CO)(CO)N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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